1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole
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Overview
Description
1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole is a heterocyclic compound that combines the structural features of thiazole, pyridine, and imidazole rings. This unique combination of rings imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Mode of Action
It is suggested that the strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
Thiazole derivatives are involved in the development of pain therapy drugs . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Result of Action
It is known that thiazole derivatives have a wide range of medicinal and biological properties .
Action Environment
It is known that water is economically viable, nontoxic, and the most friendly reaction medium available, making it an environmentally acceptable solvent for the design and development of green chemistry technique .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridin-2-amine with thioamide derivatives under oxidative conditions. For example, the acylation of pyridin-2-amine with a suitable acyl chloride, followed by treatment with phosphorus pentasulfide, yields the corresponding thioamide. This thioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the thiazolo[4,5-c]pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or imidazole derivatives.
Substitution: Formation of substituted thiazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole can be compared with other similar compounds such as:
Thiazolo[4,5-b]pyridines: These compounds share the thiazole and pyridine rings but differ in the position of the nitrogen atoms.
Thiazolopyrimidines: These compounds have a pyrimidine ring instead of an imidazole ring, leading to different chemical and biological properties.
Imidazothiazoles: These compounds combine imidazole and thiazole rings but lack the pyridine ring.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
2-imidazol-1-yl-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-2-10-5-7-8(1)14-9(12-7)13-4-3-11-6-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHSFXPSSSLZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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